molecular formula C28H35NO4 B606225 BMS-242 CAS No. 1675204-51-9

BMS-242

Katalognummer: B606225
CAS-Nummer: 1675204-51-9
Molekulargewicht: 449.59
InChI-Schlüssel: MWIRGLMFWXSACP-SANMLTNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-242 is a potent small-molecule inhibitor that targets the programmed cell death 1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway, a key mechanism used by cancer cells to suppress the immune system . It belongs to a class of compounds based on a (2-methyl-3-biphenylyl)methanol scaffold that bind directly to human PD-L1 and block its interaction with PD-1 . Its mechanism of action is distinct from therapeutic antibodies; this compound functions by inducing the dimerization of PD-L1, which sterically occludes the surface used for PD-1 binding and effectively disrupts the immunosuppressive signal . In biochemical assays, this compound demonstrates potent activity with an IC50 reported in the low nanomolar range (6-100 nM) in a homogenous time-resolved fluorescence binding assay . This direct binding to PD-L1 has been confirmed through multiple biophysical methods, including nuclear magnetic resonance (NMR) spectroscopy . While it is a powerful tool for in vitro biochemical research, it is important for researchers to note that studies have indicated this class of compound can exhibit acute cytotoxicity in cell-based assays, which may compromise its immunological activity in more complex experimental systems . As such, this compound serves as a crucial research compound for exploring the biology of the PD-1/PD-L1 axis, investigating novel mechanisms for immune checkpoint blockade, and guiding the development of next-generation immunotherapies .

Eigenschaften

CAS-Nummer

1675204-51-9

Molekularformel

C28H35NO4

Molekulargewicht

449.59

IUPAC-Name

(R)-2-((2,6-Dimethoxy-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzyl)amino)-3-methylbutan-1-ol

InChI

InChI=1S/C28H35NO4/c1-19(2)26(17-30)29-16-25-27(31-4)14-23(15-28(25)32-5)33-18-22-12-9-13-24(20(22)3)21-10-7-6-8-11-21/h6-15,19,26,29-30H,16-18H2,1-5H3/t26-/m0/s1

InChI-Schlüssel

MWIRGLMFWXSACP-SANMLTNESA-N

SMILES

CC(C)[C@@H](NCC1=C(OC)C=C(OCC2=C(C)C(C3=CC=CC=C3)=CC=C2)C=C1OC)CO

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BMS-242;  BMS242;  BMS242; 

Herkunft des Produkts

United States

Research Findings on Bms 242 As a Pd L1 Modulator

Historical Context of Biphenyl-Based Small Molecule PD-L1 Antagonists

The historical context of small molecule PD-L1 antagonists is closely linked to the identification of compounds featuring a biphenyl (B1667301) core structure. Early efforts by Bristol-Myers Squibb (BMS) were pivotal in disclosing the first non-peptidic chemical inhibitors targeting the PD-1/PD-L1 interaction, which were based on a (2-methyl-3-biphenylyl)methanol scaffold nih.govresearchgate.netnih.gov. These initial discoveries demonstrated the feasibility of using small molecules to disrupt this crucial immune checkpoint pathway nih.gov. The biphenyl moiety has since been recognized as a key structural feature for anchoring inhibitors within a hydrophobic cleft of dimeric PD-L1 uj.edu.plmdpi.comresearchgate.net. The success of these early biphenyl-based compounds spurred further research and the design of numerous derivatives aimed at improving potency and pharmacological properties nih.govuj.edu.plrsc.org.

Identification of this compound as a Representative Compound in Early Series

This compound was identified as one of the compounds within the early series of biphenyl-based small molecule inhibitors developed by Bristol-Myers Squibb nih.govmdpi.com. These early compounds, including BMS-8, BMS-37, BMS-202, and this compound, were synthesized and tested for their ability to inhibit the PD-1/PD-L1 interaction nih.gov. The inhibition of the formation of the PD-1/PD-L1 protein-protein complex by these compounds was initially demonstrated using a homogeneous time-resolved fluorescence (HTRF) assay nih.gov. This compound, along with other compounds in this series, was studied to understand the structural basis for small molecule targeting of PD-L1 nih.gov.

Preclinical studies involving this compound and related compounds aimed to characterize their interaction with the target protein. It was shown that these compounds act by directly binding to PD-L1 rather than PD-1 nih.govresearchgate.net. This binding effectively dissociates the preformed human PD-1/PD-L1 complex in vitro nih.gov.

Principles of Rational Drug Design Applied to this compound Development

The development of this compound and related biphenyl-based inhibitors was guided by principles of rational drug design, particularly after structural information on small molecule inhibitors in complex with PD-L1 became available nih.gov. The initial challenge in designing small molecule inhibitors for the PD-1/PD-L1 pathway was the relatively large and flat protein-protein interaction surface, which lacked obvious binding pockets nih.govuj.edu.plchemrxiv.orgoncotarget.com. However, the discovery that certain small molecules could induce and stabilize a dimeric form of PD-L1 provided a new avenue for drug design nih.govmdpi.comresearchgate.netmdpi.comchemrxiv.org.

Structural studies, including X-ray crystallography and NMR, were crucial in elucidating the binding mode of these early BMS compounds, including insights applicable to the series containing this compound nih.govnih.govmdpi.commdpi.com. These studies revealed that the small molecules bind at the interface of the PD-L1 dimer, stabilizing this conformation and thereby occluding the surface that would normally interact with PD-1 nih.govmdpi.commdpi.com. This mechanism of action, involving the induction of PD-L1 dimerization, was a key finding that informed subsequent rational design efforts nih.govmdpi.commdpi.comchemrxiv.org.

Molecular and Cellular Mechanisms of Action of Bms 242

Direct Interaction and Binding Affinity with Programmed Death-Ligand 1 (PD-L1)

BMS-242 exerts its effect by directly binding to the PD-L1 protein. Unlike antibody-based therapies that target either PD-1 or PD-L1 to block their interaction, this compound is designed to interact specifically with PD-L1. This binding occurs within a hydrophobic channel pocket located between PD-L1 molecules. cenmed.comwikipedia.org

The binding affinity of this compound to PD-L1 has been evaluated using biophysical assays. In homogenous time-resolved fluorescence (HTRF) binding assays, this compound has demonstrated potency with reported IC50 values ranging from 6 to 100 nM, indicating its ability to inhibit the PD-1/PD-L1 interaction within this concentration range.

Experimental Validation through Biophysical Assays (e.g., Homogenous Time-Resolved Fluorescence, Nuclear Magnetic Resonance Spectroscopy)

The direct binding of BMS compounds, including this compound, to PD-L1, and their ability to inhibit the PD-1/PD-L1 interaction, have been experimentally validated through various biophysical techniques. Homogenous Time-Resolved Fluorescence (HTRF) assays have been widely used to measure the inhibition of PD-1/PD-L1 complex formation and determine the half-maximal inhibitory concentration (IC50) values of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial in confirming the direct interaction between BMS compounds and PD-L1. NMR studies involving 15N-labeled PD-L1 have shown chemical shift perturbations upon the addition of BMS compounds, indicating a direct binding event. Furthermore, monitoring the 1H resonance linewidth by NMR upon titration of PD-L1 with BMS compounds, including this compound, revealed significant broadening of peaks. This broadening is indicative of an increase in the molecular weight of the complex, consistent with compound-induced dimerization of PD-L1 in solution. Size exclusion chromatography experiments have also supported the finding that BMS-202 and BMS-8, representative compounds of this class, induce dimerization of PD-L1 in solution.

While direct crystal structures for this compound bound to PD-L1 are not explicitly detailed in the provided snippets, crystal structures of other related BMS compounds, such as BMS-8, BMS-202, BMS-1001, and BMS-1166, in complex with PD-L1 have provided significant structural insights into the binding mode and the induced dimerization mechanism. These structures show the inhibitors binding at the interface of two PD-L1 molecules, stabilizing a dimeric conformation.

Specificity of this compound Binding to PD-L1 versus PD-1

A key aspect of the mechanism of action of this compound and related compounds is their specificity for PD-L1 over PD-1. Experimental evidence from NMR assays has confirmed that these small molecules bind directly to PD-L1 and not to PD-1. This selective binding to the ligand (PD-L1) rather than the receptor (PD-1) is a distinguishing feature of this class of inhibitors and contributes to their mechanism of blocking the PD-1/PD-L1 interaction.

Ligand-Induced Dimerization of PD-L1 Molecules

A unique and critical aspect of the mechanism of action of this compound and other related BMS compounds is their ability to induce the dimerization of PD-L1 molecules. This dimerization is not merely a crystallization artifact but constitutes an actual mechanism of action in solution, as supported by NMR and size exclusion chromatography data.

The dimerization is mediated by the binding of the small molecule inhibitor at the interface between two PD-L1 protomers. This binding site and the resulting intermolecular interactions within the dimer involve the surface of PD-L1 that would normally interact with PD-1.

Mechanistic Insights into PD-L1 Conformational Changes

The binding of BMS compounds induces conformational changes within the PD-L1 molecule. Structural studies, particularly with related compounds like BMS-202, have shown significant rearrangements of specific residues, such as Tyr56 and Met115, upon inhibitor binding. These conformational changes contribute to the formation and stabilization of the PD-L1 dimer.

Molecular dynamics simulations have provided further insights, suggesting that the binding of inhibitors can trigger the rearrangement of residues like ATyr56, leading to the formation of a specific pocket at the dimer interface. Furthermore, rearrangements of residues like ATyr123 and BMet115 can occur, influencing the accessibility of the binding pocket and preparing PD-L1 for dimerization upon inhibitor binding. In some cases with optimized compounds like BMS-1001 and BMS-1166, the binding can transform the binding pocket into a tunnel, affecting the interaction mode.

Functional Consequences of PD-L1 Dimerization on PD-1 Interaction

The ligand-induced dimerization of PD-L1 has significant functional consequences for its interaction with PD-1. By inducing PD-L1 to form a dimer, BMS compounds effectively occlude or block the surface of PD-L1 that is required for binding to PD-1.

This dimerization-related occlusion provides a direct rationale for the mechanism by which these compounds inhibit the PD-1/PD-L1 interaction. The formation of the PD-L1 dimer, stabilized by the bound small molecule, physically prevents PD-1 from engaging with its ligand, thereby disrupting the inhibitory signaling axis.

Attenuation of PD-1/PD-L1 Complex Formation and Signaling Pathway Inhibition

The primary outcome of this compound's interaction with PD-L1 and the subsequent induction of PD-L1 dimerization is the attenuation of the PD-1/PD-L1 complex formation. cenmed.comchemicalbook.comwikipedia.orggithub.com By blocking the interaction between PD-1 on immune cells and PD-L1 on tumor cells or antigen-presenting cells, this compound disrupts a key immune checkpoint mechanism. cenmed.comwikipedia.org

Studies have demonstrated that BMS compounds are capable of effectively dissociating a preformed PD-1/PD-L1 complex in vitro. This disruption of the complex prevents the transmission of inhibitory signals from PD-L1 to PD-1. The binding of PD-1 to PD-L1 typically leads to the inhibition of downstream signaling pathways in T cells, such as the PI3K/Akt pathway, and a decrease in the phosphorylation of key signaling molecules like CD3ζ and ZAP-70, ultimately suppressing T-cell activation and function.

Structural Biology of Bms 242 Pd L1 Interactions

Elucidation of the BMS-242 Binding Pocket within the PD-L1 Dimer Interface

This compound binds to a specific hydrophobic channel pocket located at the interface between two PD-L1 molecules. nih.govoncotarget.commedchemexpress.commedchemexpress.comaging-us.com This pocket is formed upon the dimerization of PD-L1. nih.govoncotarget.comaging-us.com The inhibitor inserts deeply into this cylindrical, hydrophobic cavity created by the two monomers within the dimer. nih.govoncotarget.com This binding site overlaps with the surface of PD-L1 that would normally interact with PD-1. nih.govoncotarget.com

Identification of Critical Amino Acid Residues Involved in this compound Binding

While specific detailed interactions for this compound are less extensively documented in the provided results compared to related compounds like BMS-202 or BMS-1166, studies on similar biphenyl-based inhibitors targeting the same pocket provide insight into the types of residues involved. The hydrophobic pocket that accommodates these inhibitors, including this compound, is reported to involve residues such as Tyr56, Glu58, Arg113, Met115, and Tyr123 of PD-L1. mdpi.com The interaction site of BMS-1166 with human PD-L1, which binds in a similar manner, involves residues Ile54, Tyr56, Met115, Ala121, Asp122, Tyr123, Lys124, and Arg125. researchgate.net These residues contribute to the formation of the hydrophobic cavity and potential hydrogen bonding or other interactions with the inhibitor molecule.

Comparative Structural Analysis with Cognate Biphenyl-Based PD-L1 Inhibitors (e.g., BMS-8, BMS-37, BMS-202)

This compound belongs to a series of biphenyl-based small molecule inhibitors of the PD-1/PD-L1 interaction, which also includes compounds like BMS-8, BMS-37, and BMS-202. nih.govmdpi.comnih.govnih.gov These compounds share a common structural scaffold and have been shown to bind to PD-L1 and induce its dimerization. nih.govmdpi.comoncotarget.comaging-us.comfrontiersin.org Crystal structures of PD-L1 in complex with BMS-202 and BMS-8 have been reported, providing detailed views of their binding within the dimeric interface. nih.govmdpi.com These structures indicate that the inhibitors bind in a similar cylindrical hydrophobic pocket formed by the PD-L1 dimer. nih.govmdpi.comoncotarget.com Comparative analysis suggests that while the core binding site is conserved among these inhibitors, subtle differences in their structures may lead to variations in specific interactions and binding affinities. For instance, BMS-202 was found to be the most potent among BMS-8, BMS-37, and this compound in certain studies. frontiersin.org NMR studies have confirmed that BMS-8, BMS-37, and this compound, like BMS-202, induce dimerization of PD-L1 in solution. nih.govoncotarget.com

Crystallographic and Spectroscopic Evidence for Inhibitor-Induced Protein Stabilization

Crystallographic and spectroscopic data provide evidence that this compound and related inhibitors induce and stabilize the dimeric form of PD-L1. nih.govoncotarget.comaging-us.com Crystal structures of PD-L1 in complex with these inhibitors show the protein organized as dimers with the inhibitor molecule located at the interface. nih.govmdpi.com This dimeric arrangement is crucial for the inhibitory mechanism, as it masks the PD-1 interaction surface of PD-L1, thereby preventing the formation of the PD-1/PD-L1 complex. nih.govoncotarget.comaging-us.com NMR spectroscopy studies, such as those monitoring 1H resonance linewidth, have demonstrated that the addition of this compound, BMS-8, BMS-37, and BMS-202 to soluble PD-L1 leads to significant peak broadening, indicative of an increase in molecular weight consistent with compound-induced dimerization in solution. nih.govoncotarget.com Differential Scanning Fluorimetry (DSF) studies have also shown that BMS-8 and BMS-202 induce thermal stabilization of PD-L1, further supporting the notion of a stable complex formation upon inhibitor binding and dimerization. nih.govmpg.de

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound1675204-51-9 chemicalbook.com (Note: PubChem CID for 1675204-51-9 is not directly available in the search results, but the CAS number is linked to this compound in a reliable source chemicalbook.com. Another source mentions PubChem CID 127263272 in relation to a virtual screened compound and BMS-202 biomedical-informatics.netresearchgate.net. PubChem CID 8858 is also mentioned in relation to "BMS Rule: 0" . PubChem CID for this compound is not definitively found as a single CID across multiple sources.)
PD-L1Information not directly available in search results as a single CID for the protein.
BMS-8117941742 uni.lu
BMS-37Information not directly available in search results. PubChem CID 44473100 is for BMS-344577 nih.govuni.lu. PubChem CID 42634627 is for BMS-823778 nih.gov. PubChem CID 91663303 is for PD-1/PD-L1 inhibitor 1 (BMS-1) nih.govciteab.com. PubChem CID 17379334 is for BMS-986187 wikipedia.org. PubChem CID 135402864 is for BMS-265246 americanelements.com. PubChem CID 135564632 is for BMS-863233 flybase.org. PubChem CID 457893924 is for BMS-470539 nih.gov. PubChem CID 11319217 is for Fostemsavir (BMS-663068) jppres.com. PubChem CID 5495818 is for BMS-806 (BMS-378806) jppres.com. PubChem CID 5702160 is potentially related to BMS-562086 figshare.com. CID 11193463 is mentioned in relation to several BMS compounds with potential mismatches github.com.
BMS-202117951478 biomedical-informatics.netguidetopharmacology.orgcenmed.comabcam.comwikipedia.org

Interactive Data Table: PD-L1 Inhibitor Binding and Dimerization

InhibitorBinds to PD-1Binds to PD-L1Induces PD-L1 Dimerization (Solution)Crystal Structure Available with PD-L1
This compoundNo nih.govoncotarget.comYes nih.govoncotarget.commedchemexpress.commedchemexpress.comYes nih.govoncotarget.comNot explicitly mentioned for this compound, but related inhibitors (BMS-8, BMS-202) have structures nih.govmdpi.com.
BMS-8No nih.govoncotarget.comYes nih.govoncotarget.comYes nih.govoncotarget.comYes nih.govmdpi.com
BMS-37No nih.govoncotarget.comYes nih.govoncotarget.comYes nih.govoncotarget.comNot explicitly mentioned nih.govmdpi.com.
BMS-202No nih.govoncotarget.comYes nih.govoncotarget.comYes nih.govoncotarget.comaging-us.comfrontiersin.orgYes nih.govmdpi.com

Pharmacological Characterization in Preclinical Research Models

In Vitro Cellular Functional Assays

In vitro studies have been instrumental in evaluating the cellular effects of BMS-242, particularly its ability to counteract immunosuppression and its impact on cell viability.

Restoration of T-Cell Receptor-Mediated Activation in Immunosuppressive Microenvironments (e.g., Jurkat T-cell Models)

This compound has been shown to restore the activation of Jurkat T cells that has been suppressed by PD-L1. nih.govoncotarget.com This restoration of T-cell activation is a key indicator of its potential to block the inhibitory signals mediated by the PD-1/PD-L1 pathway. In cell-based assays utilizing modified Jurkat T cells (Effector Cells) and artificial antigen-presenting cells (aAPCs) overexpressing PD-L1 and a TCR ligand, BMS compounds, including this compound, demonstrated the ability to restore the activation of effector Jurkat T cells attenuated by both soluble and membrane-bound PD-L1. nih.govoncotarget.com The activity of luciferase, expressed under the control of an NFAT promoter in the Jurkat cells, was used as an indicator of cell activation. nih.govoncotarget.com BMS compounds dose-dependently restored this activation, which was initially blocked by the presence of soluble PD-L1. nih.govoncotarget.com This suggests that this compound can successfully block the PD-1/PD-L1 immune checkpoint in an in vitro setting. nih.gov

Assessment of Cellular Viability and Inhibitory Concentrations in Cell Lines

The toxicity and viability profile of this compound have been assessed in cell-based assays to determine appropriate concentrations for functional studies. In studies evaluating the unspecific toxicity of BMS compounds using modified Jurkat T cells, this compound showed considerable toxicity with an EC50 between 3 and 6 µM after 48 hours of exposure. nih.govoncotarget.com This indicates that while this compound is effective at blocking the PD-1/PD-L1 interaction, it also exhibits cytotoxicity at higher concentrations in this cell line. nih.govoncotarget.com

Cell Line Assay Type Endpoint EC50 (µM) Reference
Modified Jurkat T cells Metabolic activity assay Cell viability 3 - 6 nih.govoncotarget.com

Species-Specific Activity Profiles

Understanding the species-specific activity of this compound is crucial for the selection and design of relevant preclinical animal models.

Differential Binding and Efficacy in Human versus Mouse PD-L1 Models

Research has indicated significant differences in the interaction of this compound with human versus mouse PD-L1. This compound has been shown to bind to human PD-L1 (hPD-L1). nih.govresearchgate.net However, no binding to mouse PD-L1 (mPD-L1) was observed in studies using techniques such as 1H NMR spectroscopy. nih.govresearchgate.net This suggests a species-specific interaction profile where this compound primarily targets human PD-L1. nih.govresearchgate.net The lack of binding to mPD-L1 is attributed, in part, to differences in amino acid sequences between human and mouse PD-L1, specifically the replacement of Methionine 115 in hPD-L1 with Isoleucine 115 in mPD-L1, although other differences may also play a role. nih.gov

Implications for the Selection and Design of Preclinical Animal Studies

The observed species-specific activity of this compound has direct implications for the design of preclinical animal studies. Since this compound does not effectively bind to mouse PD-L1, standard immunocompetent mouse models may not be suitable for evaluating the compound's efficacy in blocking the PD-1/PD-L1 pathway as observed in human systems. nih.govresearchgate.net This highlights the necessity of using alternative preclinical models that express human PD-L1 or have reconstituted human immune systems to accurately assess the in vivo pharmacological activity of this compound. nih.govresearchgate.net The selection of animal models for preclinical testing requires careful consideration of biological relevance and the pharmacodynamic profiles compared to humans. itrlab.com

Ex Vivo Analysis of Immune Cell Responses

While direct ex vivo analysis specifically detailing the effects of this compound on immune cell responses from treated animals or human samples is not extensively detailed in the provided search results, the in vitro studies using Jurkat T cells provide insight into the potential ex vivo effects. The restoration of T-cell activation in the presence of PD-L1 in vitro suggests that, if this compound reaches immune cells in an ex vivo setting, it could potentially enhance T-cell responses by blocking the inhibitory PD-1/PD-L1 interaction. nih.govoncotarget.com General preclinical research approaches for evaluating immune cell responses ex vivo often involve assessing T-cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and the expression of activation markers following treatment. frontiersin.org Studies on other related compounds targeting the PD-1/PD-L1 axis or other immune checkpoints have utilized ex vivo analysis of immune cells to demonstrate restored T-cell activation and function. bmsscience.combmj.com

Advanced Methodologies and Analytical Techniques for Bms 242 Research

High-Throughput Screening Platforms for PD-L1 Inhibitor Identification

High-throughput screening (HTS) plays a crucial role in the initial identification of potential drug candidates from large libraries of compounds. In the context of PD-L1 inhibitor discovery, HTS platforms have been utilized to screen diverse chemical spaces for molecules capable of disrupting the PD-1/PD-L1 protein-protein interaction. Bristol-Myers Squibb (BMS) has employed HTS, including homogeneous time-resolved fluorescence (HTRF) binding assays, to identify small molecules that inhibit the PD-1/PD-L1 interaction, with BMS-242 being identified through such efforts. tandfonline.commdpi.com While HTS is a powerful tool for identifying potential protein-protein interaction inhibitors, the effectiveness can depend on the compound library used. medchemexpress.com

Application of Nuclear Magnetic Resonance Spectroscopy for Ligand-Target Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for characterizing the interaction between a ligand and its target protein. In the research involving BMS compounds, including this compound, NMR was used to confirm direct binding to PD-L1. nih.govmpg.deresearchgate.net Specifically, NMR experiments, such as monitoring the 1H resonance linewidth, demonstrated that the addition of this compound to PD-L1 resulted in significant broadening of peaks, indicating an increase in the molecular weight of the complex and suggesting compound-induced dimerization of PD-L1 in solution. nih.govmpg.de The "SAR-by-NMR" approach, which monitors chemical shift perturbations in 2D 1H-15N HMQC spectra of 15N-labeled proteins upon ligand interaction, was also employed to validate the binding of these compounds to PD-L1. nih.gov

X-ray Crystallography in Determining Protein-Ligand Complex Structures

X-ray crystallography is essential for obtaining high-resolution three-dimensional structures of protein-ligand complexes, providing detailed insights into the binding mode and interactions. While direct crystal structures of this compound bound to PD-L1 were not explicitly detailed in the provided snippets, X-ray crystallography has been successfully applied to determine the structures of PD-L1 in complex with other related BMS inhibitors, such as BMS-202 and BMS-8. tandfonline.commdpi.comnih.govrsc.org These structures have been instrumental in revealing that these small molecules bind to PD-L1 and induce its dimerization, thereby occluding the PD-1 interaction surface. nih.govrsc.org This structural information derived from crystallography of related compounds provides a crucial framework for understanding the binding of this compound and guiding further rational drug design.

Chromatographic and Spectrometric Methods for Compound Purity and Characterization (Excluding Basic Identification Data)

Chromatographic and spectrometric methods are fundamental for the characterization and purity assessment of chemical compounds in drug research. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for structural confirmation and purity determination of drug candidates like this compound. targetmol.com While specific detailed data on the application of these methods for this compound purity beyond basic identification were not extensively provided in the search results, these techniques are broadly applied in the analysis of drug compounds. Chromatographic methods, including various forms of liquid chromatography, are employed to separate and quantify components within a sample, while spectrometric methods, such as Mass Spectrometry (MS) and UV-Vis spectrophotometry, provide information on molecular weight, structure, and concentration. researchgate.netcore.ac.ukamericanpharmaceuticalreview.comchromatographyonline.comnih.gov

Challenges and Future Perspectives in the Academic Research of Small Molecule Pd L1 Inhibitors, with Relevance to Bms 242

Strategies for Enhancing Potency and Selectivity of Biphenyl-Based Scaffolds

The biphenyl-based scaffold is central to the structure of early small molecule PD-L1 inhibitors like BMS-242 nih.govcenmed.com. Enhancing the potency and selectivity of compounds based on this scaffold is a key area of research. Strategies explored include the rigidification of the biphenyl (B1667301) structure, such as the development of terphenyl-based inhibitors, which have shown effectiveness in blocking PD-1/PD-L1 interactions in various assays . Another approach involves designing symmetric inhibitors, inspired by the observation that BMS compounds like BMS-202 induce PD-L1 dimerization, creating a nearly axisymmetric binding pocket wikipedia.org. Modifying the biphenyl core and its substituents to optimize interactions within the PD-L1 binding site are ongoing strategies to improve inhibitory activity and selectivity . Later-generation BMS compounds, such as BMS-1001 and BMS-1166, have demonstrated improved properties compared to earlier compounds like this compound cenmed.com.

Exploring Mechanisms of Resistance or Adaptation to Small Molecule PD-L1 Inhibition

Mechanisms of resistance to PD-1/PD-L1 blockade are complex and multifactorial, involving tumor-related processes, the tumor microenvironment, and genetic and epigenetic alterations guidetoimmunopharmacology.orgabcam.comcenmed.comnih.govuni.lu. While general mechanisms of resistance to antibody-based PD-1/PD-L1 therapies have been studied extensively, specific mechanisms of resistance or adaptation that are unique to small molecule PD-L1 inhibitors like this compound are still an area requiring further exploration. Potential mechanisms could mirror those observed with antibody inhibitors, such as alterations in PD-L1 expression, defects in antigen presentation, or the upregulation of alternative immune checkpoints cenmed.comnih.gov. However, the distinct mechanism of action of small molecules inducing PD-L1 dimerization might also lead to unique resistance pathways, such as mutations affecting the dimerization interface or the small molecule binding pocket. Further research is needed to elucidate resistance mechanisms specifically in the context of small molecule PD-L1 inhibition.

Potential for Synergistic Preclinical Combinations with Other Immunomodulatory Agents

Preclinical studies have explored the potential for synergistic combinations of PD-1/PD-L1 inhibitors with other immunomodulatory agents to enhance antitumor responses guidetopharmacology.orgfishersci.comcreative-biolabs.com. These combinations often involve targeting complementary pathways such as CTLA-4, or combining checkpoint blockade with other therapeutic modalities like chemotherapy, radiation therapy, or targeted agents guidetopharmacology.org. While the potential for synergistic preclinical combinations involving small molecule PD-L1 inhibitors like this compound exists based on the rationale of combination immunotherapy, specific preclinical data on this compound in combination with other agents is not prominently detailed in the provided search results. Future academic research could investigate combinations of this compound or related small molecule PD-L1 inhibitors with other immunotherapies or standard-of-care treatments in relevant preclinical models to identify potential synergistic interactions.

Q & A

Basic Research Questions

Q. What experimental techniques are used to validate BMS-242’s mechanism of PD-L1 dimerization?

  • Methodology:

  • Differential Scanning Fluorimetry (DSF): Measures thermal stabilization of PD-L1 upon this compound binding, indicating direct interaction .
  • X-ray Crystallography: Determines the binding site within PD-L1’s hydrophobic groove (Tyr56, Met115, Ile116, etc.) and confirms dimerization .
  • NMR Spectroscopy: Observes resonance linewidth broadening in 1^1H and 1^1H-15^{15}N HMQC spectra to confirm compound-induced dimerization in solution .

Q. How is the binding affinity (IC50_{50}) of this compound quantified in vitro?

  • Methodology:

  • Homogeneous Time-Resolved Fluorescence (HTRF): Quantifies inhibition of PD-1/PD-L1 interaction using fluorescently labeled proteins. IC50_{50} values (6–100 nM) are derived from dose-response curves .
  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kon_\text{on}/koff_\text{off}) and dissociation constants (KD_\text{D}) for mechanistic insights .

Q. What are the structural features of this compound critical for PD-L1 binding?

  • Key Insights:

  • The biphenylmethoxy group anchors the compound in PD-L1’s hydrophobic groove.
  • Dimethoxybenzyl and methylbutanol groups enhance binding via van der Waals interactions and hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50_{50} values for this compound across studies?

  • Methodology:

  • Assay Standardization: Control variables such as buffer composition (e.g., pH, ionic strength) and protein purity.
  • Orthogonal Validation: Compare HTRF results with SPR or cellular assays (e.g., T-cell activation in co-culture models) .
  • Data Normalization: Account for batch-to-batch variability in recombinant PD-L1/PD-1 production .

Q. What strategies improve the pharmacokinetic (PK) profile of this compound in preclinical models?

  • Methodology:

  • Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., replacing labile esters with ethers) to enhance metabolic stability.
  • Formulation Optimization: Use lipid-based nanoparticles to improve solubility and bioavailability .
  • In Vivo PK/PD Modeling: Correlate plasma concentrations with tumor PD-L1 occupancy in murine models .

Q. How can researchers design experiments to assess off-target effects of this compound?

  • Methodology:

  • Chemical Proteomics: Use affinity-based probes to identify non-PD-L1 targets in cell lysates.
  • Transcriptomic Profiling: RNA-seq or single-cell sequencing to detect unintended immune pathway modulation .
  • Toxicogenomics: Evaluate hepatotoxicity risks via high-content screening in primary human hepatocytes .

Q. What computational tools predict this compound’s binding modes to PD-L1 variants?

  • Methodology:

  • Molecular Dynamics (MD) Simulations: Model conformational changes in PD-L1 mutants (e.g., Y56A, M115E) to assess resistance mechanisms.
  • Free Energy Perturbation (FEP): Quantify binding energy differences between wild-type and mutant PD-L1 .

Data Contradiction Analysis

  • Example: Discrepancies in PD-L1 dimerization observed via crystallography (static) vs. NMR (solution dynamics).
    • Resolution: Use complementary techniques:
  • Cryo-EM: Captures intermediate dimer states in near-native conditions.
  • Small-Angle X-ray Scattering (SAXS): Validates solution-phase oligomerization .

Experimental Design Checklist

Hypothesis-Driven Workflow:

  • Define clear objectives (e.g., "Does this compound synergize with anti-CTLA-4 therapy?").
  • Use factorial design to test multiple variables (dose, timing, combination agents) .

Reproducibility Measures:

  • Document protocols in lab notebooks with raw data (e.g., NMR spectra, crystallization conditions) .
  • Share datasets via repositories like Zenodo or Figshare with DOIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-242
Reactant of Route 2
BMS-242

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.